molecular formula C17H16N4O2S B7718060 (5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7718060
M. Wt: 340.4 g/mol
InChI Key: AOAKFAAWFRHREI-GXDHUFHOSA-N
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Description

(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines a thiazole ring, a quinoline moiety, and a morpholine group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the morpholine group. The final step involves the formation of the thiazole ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-thione

Uniqueness

(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-17-20-16(22)14(24-17)10-12-9-11-3-1-2-4-13(11)19-15(12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,18,20,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAKFAAWFRHREI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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